ピノシルビンメチルエーテル

概要

科学的研究の応用

ピノシルビンメチルエーテルは、科学研究において幅広い応用があります。

作用機序

ピノシルビンメチルエーテルは、様々な分子標的と経路を通じてその効果を発揮します。

生化学分析

Biochemical Properties

Pinosylvin Methyl Ether plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It has antioxidant properties, protecting cells from damage by free radicals . Research also suggests it has anti-inflammatory properties .

Cellular Effects

Pinosylvin Methyl Ether influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . Its antioxidant properties protect cells from oxidative stress . It also has anti-inflammatory effects, which can influence the function of immune cells .

Molecular Mechanism

At the molecular level, Pinosylvin Methyl Ether exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antioxidant properties are likely due to its ability to neutralize free radicals .

Metabolic Pathways

Pinosylvin Methyl Ether is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It could interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

準備方法

合成経路と反応条件

ピノシルビンメチルエーテルは、様々な化学反応によって合成できます。 一般的な方法の1つは、ピノシルビンをヨウ化メチルでメチル化し、炭酸カリウムなどの塩基の存在下で行います . この反応は通常、アセトンまたはジメチルスルホキシド(DMSO)などの有機溶媒中で、還流条件下で行われます。

工業生産方法

ピノシルビンメチルエーテルの工業生産には、多くの場合、松の心材などの天然源からの化合物の抽出と精製が含まれます。 抽出プロセスには、溶媒抽出とそれに続くクロマトグラフィー技術による化合物の単離と精製が含まれる場合があります .

化学反応解析

反応の種類

ピノシルビンメチルエーテルは、以下の反応など、様々な化学反応を起こします。

酸化: キノンやその他の酸化された誘導体に変換されます。

還元: 還元反応により、ジヒドロピノシルビンメチルエーテルに変換されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などがあります。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

主要な生成物

酸化: キノンやその他の酸化された誘導体。

還元: ジヒドロピノシルビンメチルエーテル。

置換: ハロゲン化またはニトロ化された誘導体.

化学反応の分析

Types of Reactions

Pinosylvin methyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydropinosylvin methyl ether.

Substitution: It can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydropinosylvin methyl ether.

Substitution: Halogenated or nitrated derivatives.

類似化合物との比較

ピノシルビンメチルエーテルは、ピノシルビンなど、他の類似の化合物と比較されます。

ピノシルビン: メチル化されていない親化合物であり、同様の生物活性を持っています。

プテロスチルベン: レスベラトロールのジメチル化誘導体であり、強力な抗酸化作用と抗炎症作用があることで知られています.

ジヒドロピノシルビンメチルエーテル: ピノシルビンメチルエーテルの還元型であり、同様の生物活性を持っています.

ピノシルビンメチルエーテルは、その特定のメチル化パターンにより、親化合物と比較して安定性と生物活性が向上しているため、ユニークな化合物です .

生物活性

Pinosylvin methyl ether (PME) is a naturally occurring stilbenoid predominantly found in various species of the Pinus genus. This compound has garnered attention for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of PME, supported by recent research findings, case studies, and data tables.

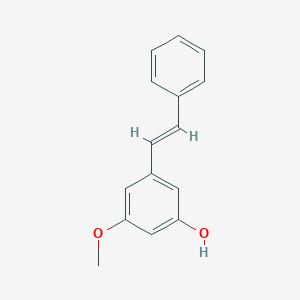

Chemical Structure and Properties

Pinosylvin methyl ether is a derivative of pinosylvin, characterized by the addition of a methyl group to the hydroxyl group present in pinosylvin. Its chemical structure contributes to its solubility and bioactivity.

Antimicrobial Activity

Research has demonstrated that PME exhibits significant antimicrobial properties against various pathogens. In a study examining the effects of PME on plant-parasitic nematodes, it was found that PME showed strong nematicidal activity against Pratylenchus penetrans, immobilizing 66.7% of juvenile nematodes within 24 hours at specific concentrations . This suggests its potential as a natural pesticide.

| Compound | Concentration (µg/ml) | Juvenile Nematode Immobilization (%) | Adult Nematode Immobilization (%) |

|---|---|---|---|

| PME | 5.16 | 66.7 | 100 |

Anti-Inflammatory Effects

PME has been shown to modulate inflammatory responses significantly. In vitro studies using RAW 264.7 macrophages indicated that PME inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with lipopolysaccharides (LPS) . The IC50 for IL-6 inhibition was determined to be 32.1 µM, demonstrating its potency compared to other known anti-inflammatory agents like resveratrol.

| Cytokine | IC50 (µM) |

|---|---|

| IL-6 | 32.1 |

| TNF-α | Not specified |

Anticancer Properties

Recent investigations have highlighted PME's potential in cancer therapy. A study on oral squamous cell carcinoma revealed that PME reduced cell migration and invasion by regulating matrix metalloproteinase-2 (MMP-2) activity and inhibiting the extracellular signal-regulated kinase (ERK) pathway . This suggests that PME may serve as a promising candidate for cancer treatment.

Case Studies

- Nematicidal Activity : A study on PME's effect on P. penetrans demonstrated its efficacy in controlling nematode populations in agricultural settings, which could lead to reduced reliance on synthetic pesticides .

- Inflammation Resolution : In vivo experiments indicated that administration of PME significantly reduced paw edema in mice models induced by carrageenan, reaffirming its anti-inflammatory properties through modulation of cytokine release .

- Cancer Cell Regulation : Research indicated that PME inhibited cancer cell migration and invasion, suggesting mechanisms involving MMP regulation and ERK pathway inhibition .

特性

IUPAC Name |

3-methoxy-5-[(E)-2-phenylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIXPWIEOVZVJC-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310494 | |

| Record name | Pinosylvin monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35302-70-6, 5150-38-9 | |

| Record name | Pinosylvin monomethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35302-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinosylvin monomethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035302706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PINOSYLVIN METHYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinosylvin monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-5-[(1E)-2-phenylethenyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the ecological role of pinosylvin methyl ether?

A: Pinosylvin methyl ether (PME) acts as a natural defense mechanism in certain plants, primarily conifers like Scots pine [] and green alder []. It deters feeding by herbivores, notably snowshoe hares []. This is particularly important for protecting vulnerable parts of the plants, such as winter buds, from being consumed [].

Q2: How does pinosylvin methyl ether affect snowshoe hare feeding?

A: Studies show that PME is a strong feeding deterrent for snowshoe hares [, ]. The concentration of PME found in different parts of green alder, for example, directly correlates with its palatability to hares. Specifically, the high PME levels in winter buds and male catkins make them undesirable food sources for hares []. Interestingly, the internode sections of green alder lack this PME-based defense, suggesting a multi-level defense strategy within the plant [].

Q3: Beyond its ecological role, does pinosylvin methyl ether have potential medical applications?

A: Recent research has identified PME as a potential therapeutic agent for castration-resistant prostate cancer (CRPC) []. High-throughput screening of various compounds revealed PME's ability to inhibit the proliferation of androgen-ablated prostate cancer cells []. While further investigation is needed, this discovery highlights PME as a promising candidate for CRPC treatment.

Q4: How does exposure to ozone impact the production of pinosylvin methyl ether in plants?

A: Ozone exposure, particularly at elevated levels, can trigger a stress response in plants like Scots pine []. This stress response is linked to the increased production of PME, alongside the upregulation of enzymes involved in its biosynthesis, like stilbene synthase (STS) []. Interestingly, the presence of UV-B radiation alongside ozone seems to amplify the transient production of PME in Scots pine needles [].

Q5: How does the structure of pinosylvin methyl ether relate to its biological activity?

A: While specific structure-activity relationship (SAR) studies focusing solely on PME modifications and their impact on activity, potency, and selectivity are limited in the provided research, it's known that PME belongs to the stilbenoid family [, ]. Stilbenoids are a class of compounds known for diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. PME's belonging to this family provides a basis for further SAR studies to optimize its properties for therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。